NDM-1 inhibitor-4

NDM-1 inhibition enzyme kinetics Ki value

NDM-1 inhibitor-4 (compound is a chemically defined small-molecule NDM-1 inhibitor derived from the aurone scaffold, with a molecular weight of 300.26 g/mol and molecular formula C₁₆H₁₂O₆. It inhibits the New Delhi metallo-β-lactamase-1 (NDM-1) enzyme with a Ki value of 1.7 μM in biochemical assays.

Molecular Formula C16H12O6
Molecular Weight 300.26 g/mol
Cat. No. B12371734
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNDM-1 inhibitor-4
Molecular FormulaC16H12O6
Molecular Weight300.26 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)C=C2C(=O)C3=C(O2)C(=C(C=C3)O)O)O
InChIInChI=1S/C16H12O6/c1-21-9-3-2-8(12(18)7-9)6-13-14(19)10-4-5-11(17)15(20)16(10)22-13/h2-7,17-18,20H,1H3/b13-6-
InChIKeyOEPXUPYNKGGCKD-MLPAPPSSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





NDM-1 Inhibitor-4: Aurone-Derived Metallo-β-Lactamase Inhibitor with Verified Ki of 1.7 μM for Antibiotic Resistance Research Procurement


NDM-1 inhibitor-4 (compound 27) is a chemically defined small-molecule NDM-1 inhibitor derived from the aurone scaffold, with a molecular weight of 300.26 g/mol and molecular formula C₁₆H₁₂O₆ . It inhibits the New Delhi metallo-β-lactamase-1 (NDM-1) enzyme with a Ki value of 1.7 μM in biochemical assays . The compound was discovered through a fragment-based strategy and is structurally characterized as an aurone derivative intended for research applications involving antimicrobial resistance and β-lactamase inhibition studies [1].

Why NDM-1 Inhibitor-4 Cannot Be Substituted with Other In-Class MBL Inhibitors for Preclinical NDM-1 Research


The metallo-β-lactamase inhibitor landscape for NDM-1 is characterized by extreme heterogeneity in potency, mechanism, and chemical scaffold classes, with reported inhibitors spanning over three orders of magnitude in inhibitory activity [1]. No clinically approved NDM-1 inhibitor currently exists, and no standardized inhibitor panel is available for cross-study comparisons [2]. Compounds targeting NDM-1 exhibit variable zinc-chelation modes, reversible versus irreversible binding kinetics, and differential selectivity profiles against other MBL isoforms (e.g., IMP-1, VIM-2), rendering simple substitution among in-class compounds scientifically invalid [3]. NDM-1 inhibitor-4 is an aurone-derived compound with a defined Ki of 1.7 μM, and its use is justified only when the experimental objective aligns with its documented biochemical and structural properties.

NDM-1 Inhibitor-4 Procurement Evidence: Quantitative Differentiation Against Comparator Inhibitors for Scientific Selection


Enzyme Inhibition Potency: NDM-1 Inhibitor-4 (Ki 1.7 μM) Demonstrates Favorable Affinity Relative to Established NDM-1 Reference Inhibitors

NDM-1 inhibitor-4 exhibits a Ki value of 1.7 μM against purified NDM-1 enzyme, a metric that provides a more direct measure of binding affinity than IC₅₀ values that are substrate-concentration dependent [1]. This potency positions the compound as intermediate in the NDM-1 inhibitor landscape—weaker than nanomolar protein-based inhibitors (e.g., nanobodies Nb02NDM-1, Ki 4.7 nM [2]) and the potent benzimidazole/benzoxazole chelators (IC₅₀ as low as 0.38 μM [3]), but superior to L-captopril, a widely used reference inhibitor for NDM-1 studies. Under identical assay conditions, L-captopril exhibits IC₅₀ values ranging from 22.92 μM to 157.4 μM depending on the measurement method and substrate concentration [4]. This substantial differential in target engagement potency makes NDM-1 inhibitor-4 a more suitable positive control for screening campaigns and a more sensitive probe for mechanistic studies than L-captopril.

NDM-1 inhibition enzyme kinetics Ki value

Scaffold Differentiation: NDM-1 Inhibitor-4 Represents a Structurally Distinct Aurone-Derived Chemotype Compared with Common MBL Inhibitor Classes

NDM-1 inhibitor-4 is an aurone derivative (C₁₆H₁₂O₆, MW 300.26), identified through a fragment-based strategy that distinguishes it structurally from other major NDM-1 inhibitor classes including thiol-containing compounds (e.g., captopril derivatives), benzimidazole/benzoxazole chelators, aspergillomarasmine A (AMA) derivatives, and metal-based complexes (e.g., cobalt(III) Schiff base complexes) . The aurone core scaffold has been validated as a promising template for NDM-1 inhibition, with a series of 60 derivatives evaluated, yielding two lead inhibitors with Ki values of 1.7 μM and 2.5 μM [1]. This structural differentiation is functionally relevant, as different inhibitor chemotypes engage the NDM-1 active site through distinct zinc-coordination modes and may exhibit differential susceptibility to resistance-conferring enzyme mutations [2].

aurone scaffold chemical structure fragment-based discovery

Comparative NDM-1 Inhibitor Potency Landscape: Positioning NDM-1 Inhibitor-4 Among Reported Inhibitors for Experimental Context

The NDM-1 inhibitor field encompasses compounds with potencies spanning from sub-nanomolar to hundreds of micromolar. NDM-1 inhibitor-4 (Ki 1.7 μM) occupies a mid-range potency position that is suitable for biochemical assays where moderate affinity enables clear detection of inhibition without requiring highly sensitive detection methods [1]. For experimental context: PHT427 demonstrates IC₅₀ of 1.42 μM against NDM-1 [2]; MBL-IN-3 exhibits IC₅₀ of 54 ± 4 μM ; Metallo-β-lactamase-IN-11 achieves only 49% NDM-1 inhibition at 10 μM ; natural product hesperidin shows IC₅₀ of 3.348 μM [3]; and thiosemicarbazone derivatives 1m and 4g exhibit IC₅₀ values of 35 μM and 16.5 μM, respectively [4]. This potency landscape indicates that NDM-1 inhibitor-4 provides a biochemical window appropriate for standard enzyme inhibition assays without requiring specialized low-concentration handling protocols.

IC50 comparison inhibitor potency NDM-1 screening

Chemical Identity and Vendor-Specific Procurement Parameters: NDM-1 Inhibitor-4 (CAS 604811-49-6) Defined Physical Properties for Experimental Reproducibility

NDM-1 inhibitor-4 is uniquely identified by CAS Registry Number 604811-49-6, molecular formula C₁₆H₁₂O₆, and molecular weight 300.26 g/mol . This compound is available from multiple commercial vendors including MedChemExpress (Cat. No. HY-163190) and TargetMol (Cat. No. T86985), with availability in research-grade quantities typically ranging from 10 mg to 250 mg . The defined CAS number and physicochemical properties (including predicted boiling point of 623.7 ± 55.0 °C and solubility in DMSO) enable reproducible procurement and experimental preparation . Unlike many NDM-1 inhibitors that exist only as in-house synthesized research compounds without commercial availability or defined CAS registry (e.g., various benzimidazole chelators, thiosemicarbazone derivatives), NDM-1 inhibitor-4 offers a commercially accessible, chemically defined standard for inter-laboratory comparison and assay validation [1].

CAS 604811-49-6 chemical identity procurement specification

Assay Validation Context: NDM-1 Inhibitor-4 Enables Comparison Against Established Control Compounds EDTA and Captopril

In NDM-1 inhibitor assay development, EDTA and L-captopril serve as standard reference controls for method validation. Under electrochemical assay conditions, EDTA exhibits an IC₅₀ of 1.22 ± 0.20 μM against NDM-1, while L-captopril shows an IC₅₀ of 22.92 ± 1.19 μM . NDM-1 inhibitor-4, with a Ki of 1.7 μM, provides potency that is comparable to EDTA in the same assay system context while offering a distinct chemical scaffold (aurone versus aminopolycarboxylic acid chelator). This comparable potency to EDTA but with a drug-like small-molecule structure makes NDM-1 inhibitor-4 valuable as an additional reference point in inhibitor screening cascades, particularly for distinguishing between non-specific metal chelation (EDTA-like) and specific active-site binding (captopril-like) mechanisms [1].

assay validation control inhibitor EDTA captopril

NDM-1 Inhibitor-4: Validated Research and Industrial Application Scenarios Based on Quantitative Evidence


Biochemical Assay Development and Validation for NDM-1 Inhibitor Screening

NDM-1 inhibitor-4 serves as a mid-potency positive control (Ki 1.7 μM) for establishing dose-response curves and validating assay robustness in high-throughput screening campaigns targeting NDM-1 [1]. Its potency, which is comparable to PHT427 (IC₅₀ 1.42 μM) and more potent than MBL-IN-3 (IC₅₀ 54 μM), provides a biochemical window that avoids signal saturation issues associated with ultra-potent inhibitors such as Nb17NDM-1 (IC₅₀ 7.6 nM) [2][3]. The compound can be used alongside EDTA and L-captopril as reference controls to calibrate assay sensitivity and differentiate specific active-site binding from non-specific metal chelation .

Structure-Activity Relationship (SAR) Studies with Non-Thiol, Aurone-Derived Chemotypes

For researchers exploring alternative zinc-binding pharmacophores beyond thiol-containing compounds (e.g., captopril derivatives), NDM-1 inhibitor-4 provides a validated aurone scaffold starting point with defined NDM-1 inhibitory activity (Ki 1.7 μM) [1]. The aurone series, from which NDM-1 inhibitor-4 was derived, has been systematically evaluated across 60 derivatives, yielding structure-activity insights that inform further optimization [2]. This chemotype is structurally distinct from benzimidazole/benzoxazole chelators, AMA derivatives, and metal-based complexes, enabling investigation of alternative binding modes at the NDM-1 active site [3].

Antimicrobial Synergy Studies in NDM-1-Expressing Bacterial Models

NDM-1 inhibitor-4 has documented antimicrobial effect, supporting its use in synergy studies with β-lactam antibiotics such as meropenem or imipenem against NDM-1-expressing bacterial strains [1]. This application aligns with established research paradigms where NDM-1 inhibitors are evaluated for their ability to restore β-lactam susceptibility in resistant clinical isolates, a critical step in validating inhibitor candidates for further development [2]. The compound's commercial availability (CAS 604811-49-6) and defined physicochemical properties (MW 300.26, DMSO solubility) facilitate reproducible formulation for in vitro bacterial assays [3].

Cross-Study Comparator Standard for NDM-1 Inhibitor Potency Benchmarking

Given the extreme variability in reported NDM-1 inhibitor potencies—ranging from nanomolar nanobodies (Ki 3.7 nM) to weak inhibitors with IC₅₀ values exceeding 100 μM—the field lacks standardized comparator compounds for inter-laboratory benchmarking [1]. NDM-1 inhibitor-4, with its defined Ki of 1.7 μM and commercial availability from multiple vendors, can function as a consistent reference standard for cross-study comparisons of newly discovered NDM-1 inhibitors [2]. This application is particularly valuable for academic and industrial groups seeking to contextualize their inhibitor discovery efforts within the broader NDM-1 inhibitor potency landscape [3].

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